lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate
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Overview
Description
Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Ion-exchange reactions can be facilitated by using salts of other metals, such as sodium chloride (NaCl) or potassium bromide (KBr).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Corresponding metal-imidazole complexes.
Scientific Research Applications
Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenoxymethyl group may also contribute to its bioactivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Lithium imidazole-2-carboxylate: Lacks the phenoxymethyl and methyl substituents, resulting in different chemical properties and applications.
1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid: The parent acid form without the lithium ion, used in different contexts in medicinal chemistry.
Phenoxymethyl imidazole derivatives: Various derivatives with different substituents on the imidazole ring, each with unique properties and applications.
Uniqueness
Lithium(1+) 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2742659-80-7 |
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Molecular Formula |
C12H11LiN2O3 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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